Methyl 2,4-dichloro-4-fluorobutanoate
Overview
Description
Methyl 2,4-dichloro-4-fluorobutanoate is an organic compound with the molecular formula C5H7Cl2FO2 It is a derivative of butanoic acid, featuring two chlorine atoms and one fluorine atom attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-4-fluorobutanoate typically involves the esterification of 2,4-dichloro-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-4-fluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong base or acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2,4-diazido-4-fluorobutanoate or 2,4-dithiocyanato-4-fluorobutanoate.
Reduction: 2,4-dichloro-4-fluorobutanol.
Hydrolysis: 2,4-dichloro-4-fluorobutanoic acid and methanol.
Scientific Research Applications
Methyl 2,4-dichloro-4-fluorobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-4-fluorobutanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The presence of chlorine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobutanoate: Lacks the fluorine atom, which may result in different reactivity and applications.
Methyl 2,4-difluorobutanoate: Contains two fluorine atoms instead of chlorine, potentially altering its chemical properties and biological activity.
Methyl 2,4-dichloro-4-fluorobenzoate: Features a benzene ring, which significantly changes its chemical behavior and uses.
Uniqueness
Methyl 2,4-dichloro-4-fluorobutanoate is unique due to the combination of chlorine and fluorine atoms on the butanoate backbone. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2,4-dichloro-4-fluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl2FO2/c1-10-5(9)3(6)2-4(7)8/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWXMCDXPIKUII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223292 | |
Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1858255-44-3 | |
Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858255-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2,4-dichloro-4-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101223292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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